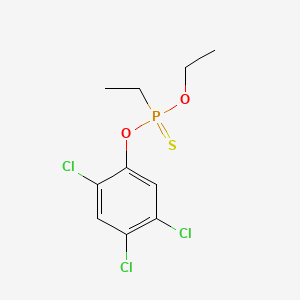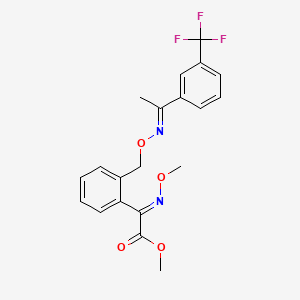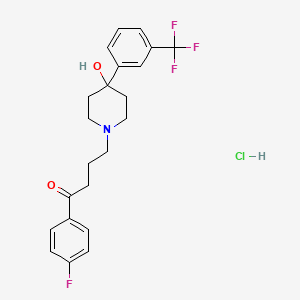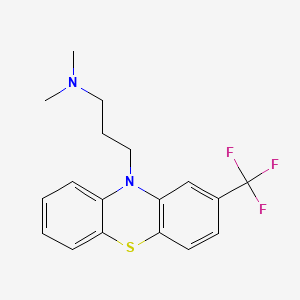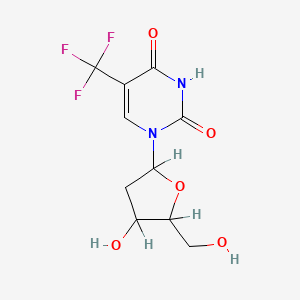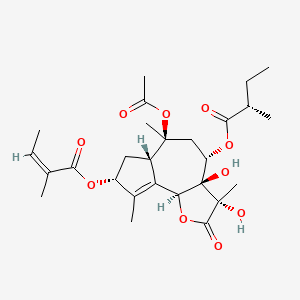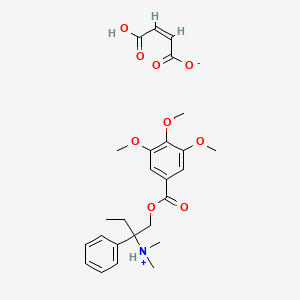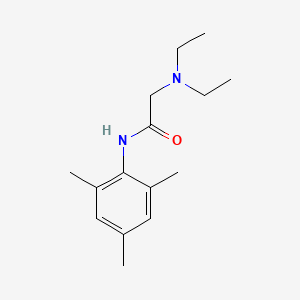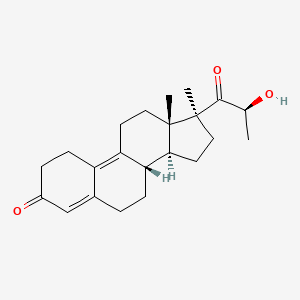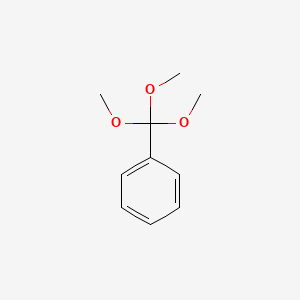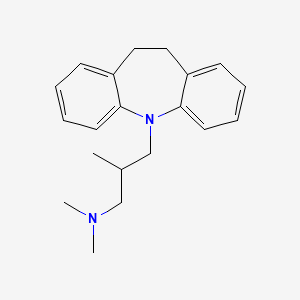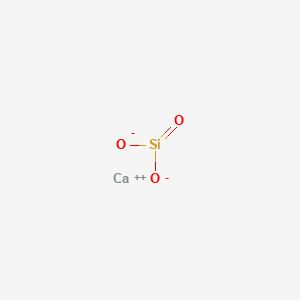
Calcium metasilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CaSiO3
. It is commonly found in metamorphic rocks and is known for its needle-like crystal structure. Calcium metasilicate is widely used in various industrial applications due to its unique physical and chemical properties, such as high thermal stability, low moisture absorption, and resistance to chemical attack .Mécanisme D'action
Target of Action
Calcium metasilicate, also known as wollastonite, primarily targets the formation of glass and ceramics . It plays a significant role in the crystallization of glasses and melts of approximately metasilicate composition .
Mode of Action
The mode of action of this compound involves a transformation process during melting. The [Si3O9] metasilicate rings, which form the structural basis of the α phase, transform mainly into [SiO3]∞ anions . This transformation is crucial for the crystallization/vitrification behavior of the CaO·SiO2 melt .
Biochemical Pathways
It is involved in signal transduction pathways and is essential for muscular contractions, bone health, and signaling cascades . .
Pharmacokinetics
It’s known that the bioavailability of calcium from different calcium salts can vary . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely depend on various factors, including its formulation and the physiological condition of the individual.
Result of Action
The primary result of the action of this compound is the formation of specific crystal structures during the crystallization of glasses and melts . The morphology of the crystals is controlled by the ease with which the anionic groups present in the amorphous phase can be incorporated into the growing crystals .
Action Environment
The action of this compound is influenced by environmental conditions such as temperature. For instance, the β → α phase transition, melting, crystallization, and vitrification of this compound were studied by high-temperature Raman scattering spectroscopy . The crystallization took place by a dendritic or spherulitic mechanism, according to which of the crystal polymorphs is stable under the prevailing conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium metasilicate can be synthesized by mixing calcium carbonate (
CaCO3
) and silicon dioxide (SiO2
) in a stoichiometric ratio and heating the mixture at high temperatures. The reaction typically occurs at around 1300 K, where the mixture is fired for 24 hours, cooled, reground, and then annealed again at the same temperature for another 24 hours .Industrial Production Methods: In industrial settings, this compound is produced by melting a thoroughly blended mixture of calcium carbonate and silicon dioxide in platinum-rhodium crucibles at temperatures ranging from 1900 to 2000 K for 12 hours. The resulting melt is then rapidly cooled to obtain the desired phase of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium metasilicate undergoes various chemical reactions, including phase transitions, melting, crystallization, and vitrification. The compound exists in two polymorphs: beta-calcium metasilicate (wollastonite) and alpha-calcium metasilicate (pseudowollastonite). The beta phase transitions to the alpha phase upon heating above 1398 K .
Common Reagents and Conditions: The phase transitions and melting behavior of this compound are studied using high-temperature Raman scattering spectroscopy. The reactions involve the transformation of metasilicate rings into infinite chains of silicon-oxygen anions .
Major Products Formed: The major products formed from the reactions of this compound include different polymorphs of the compound, such as beta-calcium metasilicate and alpha-calcium metasilicate. These polymorphs exhibit distinct structural and thermal properties .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Calcium metasilicate can be compared with other calcium silicates, such as dicalcium silicate (
Ca2SiO4
) and tricalcium silicate (Ca3SiO5
). These compounds share similar chemical compositions but differ in their structural and thermal properties .- Dicalcium Silicate ( ): This compound reacts more slowly with water compared to this compound, making it less useful in applications requiring rapid hydration .
- Tricalcium Silicate ( ): This compound exhibits faster hydration kinetics and is commonly used in the production of Portland cement .
This compound’s unique combination of high thermal stability, low moisture absorption, and resistance to chemical attack distinguishes it from other calcium silicates, making it a valuable material in various industrial and scientific applications .
Propriétés
Numéro CAS |
13983-17-0 |
|---|---|
Formule moléculaire |
CaH2O3Si |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
calcium;dioxido(oxo)silane |
InChI |
InChI=1S/Ca.H2O3Si/c;1-4(2)3/h;1-2H |
Clé InChI |
KWTIQDAGAGWELM-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Ca+2] |
SMILES canonique |
O[Si](=O)O.[Ca] |
Apparence |
Solid powder |
Color/Form |
White to brown, red, gray, yellow solid; vitreous to pearly luster White monoclinistic crystals |
Densité |
2.1 at 77 °F (NTP, 1992) CaSiO3 species: 2.92 |
melting_point |
2804 °F (NIOSH, 2016) |
| 10101-39-0 13983-17-0 1344-95-2 |
|
Description physique |
Wollastonite appears as white or slightly cream-colored powder. pH (aqueous slurry) 8.0 to 10.0. (NTP, 1992) DryPowder; PelletsLargeCrystals, OtherSolid DryPowde |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
1344-95-2 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
less than 1 mg/mL at 70° F (NTP, 1992) Practically insol in wate |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |
Pression de vapeur |
0 mm Hg (approx) (NIOSH, 2016) |
Origine du produit |
United States |
Q1: What is the chemical formula and molecular weight of calcium metasilicate?
A1: this compound has the chemical formula CaSiO3 and a molecular weight of 116.16 g/mol.
Q2: What are the different polymorphs of this compound, and how do their properties differ?
A2: this compound exists in three main polymorphs: α-CaSiO3 (pseudowollastonite), β-CaSiO3 (wollastonite), and γ-CaSiO3 (parawollastonite). These polymorphs exhibit distinct crystal structures, impacting their physical and chemical properties. For instance, β-CaSiO3 is known for its acicular crystal habit, making it suitable for reinforcing composites . The morphology of these polymorphs can be influenced by factors such as cooling rate during synthesis .
Q3: How does the particle size of this compound affect its properties and applications?
A3: The particle size of this compound significantly influences its reactivity and surface area. Finer particles provide a larger surface area, potentially enhancing their performance in applications like adsorption and catalysis .
Q4: How is this compound used in the production of ceramics and construction materials?
A4: this compound, particularly wollastonite, is a valuable additive in ceramics and construction materials. It offers advantages such as low thermal expansion, high mechanical strength, and improved dimensional stability . These properties make it suitable for applications like tile manufacturing and the production of high-performance concrete .
Q5: Can this compound enhance the flame retardancy of polymers?
A5: Yes, research demonstrates that incorporating wollastonite into polymers like polypropylene can significantly enhance their flame retardancy . Wollastonite contributes to the formation of a robust char layer during combustion, acting as a barrier against heat and oxygen, thereby improving the material's fire resistance.
Q6: How is this compound utilized in environmental remediation, particularly for phosphorus removal?
A6: this compound, particularly wollastonite tailings, shows potential for removing phosphorus from agricultural runoff in constructed wetlands . The adsorption capacity of wollastonite for phosphorus makes it a promising candidate for mitigating phosphorus pollution in aquatic ecosystems.
Q7: What are the common methods for synthesizing this compound?
A7: this compound can be synthesized through various methods, including solid-state reactions between calcium oxide (CaO) and silicon dioxide (SiO2) at high temperatures , sol-gel techniques, and hydrothermal synthesis routes. The choice of method can influence the resulting polymorph, particle size, and purity of the final product.
Q8: How does the addition of dopants or modifiers impact the properties of this compound?
A8: Incorporating dopants like manganese and lead into this compound can significantly alter its luminescent properties, making it suitable for applications in phosphors and lighting devices .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


